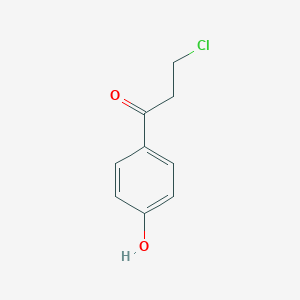

3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Descripción general

Descripción

1-(4-hidroxifenil)-3-cloropropan-1-ona es un compuesto orgánico con la fórmula molecular C9H9ClO2 y un peso molecular de 184,62 g/mol . Es un bioquímico utilizado principalmente en la investigación de proteómica . Este compuesto se caracteriza por la presencia de un grupo cloro, un grupo hidroxifenil y un grupo propanona, lo que lo convierte en un intermedio versátil en la síntesis orgánica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-(4-hidroxifenil)-3-cloropropan-1-ona generalmente implica la cloración de 1-(4-hidroxifenil)propan-1-ona. La reacción se lleva a cabo bajo condiciones controladas para garantizar la introducción selectiva del grupo cloro en la posición deseada. Los reactivos comunes utilizados en este proceso incluyen cloruro de tionilo (SOCl2) o tricloruro de fósforo (PCl3) como agentes clorantes .

Métodos de producción industrial

En un entorno industrial, la producción de 1-(4-hidroxifenil)-3-cloropropan-1-ona puede involucrar reacciones de cloración a gran escala utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso de cloración .

Análisis De Reacciones Químicas

Tipos de reacciones

1-(4-hidroxifenil)-3-cloropropan-1-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.

Reducción: El grupo carbonilo se puede reducir para formar un alcohol.

Sustitución: El grupo cloro se puede sustituir con otros nucleófilos, como aminas o tioles.

Reactivos y condiciones comunes

Oxidación: Se utilizan comúnmente reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).

Reducción: El borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) son agentes reductores típicos.

Sustitución: Se pueden utilizar nucleófilos como amoníaco (NH3) o tiolato de sodio (NaSMe) en condiciones básicas.

Principales productos formados

Oxidación: Formación de 4-hidroxibenzaldehído o ácido 4-hidroxibenzoico.

Reducción: Formación de 1-(4-hidroxifenil)-3-cloropropan-1-ol.

Sustitución: Formación de 3-amino-1-(4-hidroxifenil)propan-1-ona o 3-tio-1-(4-hidroxifenil)propan-1-ona.

Aplicaciones Científicas De Investigación

1-(4-hidroxifenil)-3-cloropropan-1-ona se utiliza en varios campos de investigación científica:

Química: Como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: En estudios que involucran inhibición enzimática e interacciones proteicas.

Medicina: Posibles aplicaciones en el desarrollo de fármacos e investigación farmacológica.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de 1-(4-hidroxifenil)-3-cloropropan-1-ona implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo cloro puede participar en reacciones de sustitución electrófila, mientras que el grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a varios efectos biológicos .

Comparación Con Compuestos Similares

Compuestos similares

1-(4-Hidroxifenil)propan-1-ona: Carece del grupo cloro, lo que lo hace menos reactivo en ciertas reacciones de sustitución.

1-(4-metoxifenil)-3-cloropropan-1-ona: Contiene un grupo metoxi en lugar de un grupo hidroxilo, lo que puede alterar su reactividad y actividad biológica.

Singularidad

1-(4-hidroxifenil)-3-cloropropan-1-ona es única debido a la presencia de un grupo cloro y un grupo hidroxilo, lo que le permite participar en una amplia gama de reacciones químicas e interacciones biológicas. Esta doble funcionalidad lo convierte en un compuesto valioso en la química sintética y la investigación biomédica .

Actividad Biológica

3-Chloro-1-(4-hydroxyphenyl)propan-1-one, with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features both a chloro group and a hydroxyl group, which contribute to its reactivity and biological interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound allows it to participate in various chemical reactions:

- Electrophilic Substitution : The chloro group enhances the electrophilic character of the molecule, making it reactive towards nucleophiles.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins or nucleic acids, influencing biological interactions.

The biological activity of this compound is linked to its interactions with specific molecular targets such as enzymes and receptors. The dual functionality of the chloro and hydroxyl groups enables the compound to modulate enzymatic activities or receptor functions. For instance, studies have indicated that this compound can inhibit GABA transaminase, an important enzyme in neurotransmitter metabolism, thus potentially affecting neurological pathways related to conditions like epilepsy and depression .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study comparing various synthesized compounds showed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the structure can enhance antimicrobial efficacy .

Antioxidant Activity

In addition to antimicrobial effects, compounds related to this compound have been evaluated for their antioxidant properties. The presence of the hydroxyl group is crucial for radical scavenging activity, which may protect cells from oxidative stress .

Case Studies

Several studies have explored the pharmacological potential of this compound:

- GABA Modulation : A study found that this compound inactivated GABA transaminase in a time-dependent manner, indicating its potential use in treating disorders related to GABAergic dysfunctions such as anxiety and depression .

- Neuroprotective Effects : Research on retinal protection has shown that derivatives of this compound can protect photoreceptor cells from light-induced damage, suggesting applications in ocular health .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons and unique characteristics of compounds related to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Hydroxyphenyl)propan-1-one | Lacks chloro group | Less reactive in substitution reactions |

| 3-Chloro-1-(4-methoxyphenyl)propan-1-one | Contains methoxy instead of hydroxyl | Alters reactivity and potential biological activity |

| 4-Hydroxybenzaldehyde | Aldehyde functional group | Different reactivity profile compared to ketones |

| 4-Hydroxybenzoic acid | Carboxylic acid functional group | Exhibits different solubility and reactivity characteristics |

Propiedades

IUPAC Name |

3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBKSZGQHXBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286561 | |

| Record name | 3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-38-9 | |

| Record name | 7182-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1-(4-hydroxyphenyl)-1-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6HQR4DJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.